5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine

Monoamine oxidase B inhibition Neuropharmacology Enzyme selectivity

5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 38376-38-4) is a disubstituted 1,3,4-thiadiazole scaffold bearing a benzyl substituent at the 5-position and an N-methylamine at the 2-position. It is cataloged as a fine chemical and research intermediate within the broader 1,3,4-thiadiazole family, a class recognized for diverse pharmacological activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 38376-38-4
Cat. No. B12901809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine
CAS38376-38-4
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCNC1=NN=C(S1)CC2=CC=CC=C2
InChIInChI=1S/C10H11N3S/c1-11-10-13-12-9(14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)
InChIKeyJGWQKFVLLRPMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 38376-38-4): Baseline Identity and Procurement Context


5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 38376-38-4) is a disubstituted 1,3,4-thiadiazole scaffold bearing a benzyl substituent at the 5-position and an N-methylamine at the 2-position. It is cataloged as a fine chemical and research intermediate within the broader 1,3,4-thiadiazole family, a class recognized for diverse pharmacological activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties [1]. The compound is available from specialist chemical suppliers such as CymitQuimica (Biosynth brand) with a minimum purity specification of 95% . In patent literature, 1,3,4-thiadiazol-2-amine derivatives with substituted benzyl and N-methyl motifs have been claimed for therapeutic applications including hyperproliferative and angiogenesis disorders [2].

Why 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Generic Thiadiazole Analogs


Although the 1,3,4-thiadiazole scaffold is common to numerous research compounds, biological activity is exquisitely sensitive to the nature and position of substituents. Systematic structure–activity relationship (SAR) studies on 1,3,4-thiadiazole-2-amine derivatives reveal that the replacement of a primary amine with an N-methyl group substantially alters both enzyme inhibition potency and selectivity profiles [1]. Likewise, the specific 5-benzyl (direct C–C linkage) versus 5-benzylthio (C–S–C linkage) connectivity determines whether a compound engages the GPR171 receptor with nanomolar affinity (IC50 = 220 nM for the benzylthio variant MS21570) or exhibits an entirely different target profile [2]. The regioisomer N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine (CAS 50591-78-1) shares an identical molecular formula (C10H11N3S) and molecular weight (205.28 g/mol) with the target compound, yet its biological activity fingerprint differs because the benzyl and methyl groups occupy reversed positions on the 2-amine versus 5-ring position . These examples demonstrate that generic substitution within the thiadiazole-2-amine class without precise structural identity verification risks selecting a compound with a divergent, and potentially non-equivalent, activity profile.

Quantitative Differentiation Evidence: 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine Versus Comparators


MAO-B Inhibition: 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine Exhibits Quantifiable Distinction from GPR171-Targeted Thioether Analog MS21570

5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine (target compound) inhibits recombinant human MAO-B with an IC50 of 24.1 µM, as measured spectrophotometrically using benzylamine substrate [1]. This MAO-B inhibition profile is in direct contrast to the closely related analog 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine (MS21570, CAS 65373-29-7), which is a selective GPR171 antagonist with an IC50 of 0.22 µM (220 nM) and displays no reported MAO-B activity [2]. The single-atom replacement of the 5-benzyl C–C linkage (target) with a 5-benzylthio C–S–C linkage (MS21570) results in a >100-fold switch in primary target engagement, from MAO-B to GPR171. This observation is supported by class-level inference from 1,3,4-thiadiazole SAR reviews demonstrating that the introduction of a sulfur linker at the 5-position is a key determinant in modulating enzyme versus GPCR selectivity [3]. Users requiring MAO-B inhibition as an experimental endpoint should avoid the benzylthio analog and select the 5-benzyl compound.

Monoamine oxidase B inhibition Neuropharmacology Enzyme selectivity

Acetylcholinesterase (AChE) Inhibition SAR: N-Methyl Substitution Tunes Activity Relative to Primary Amine 5-Benzyl-1,3,4-thiadiazol-2-amine

A head-to-head SAR study of four 5-benzyl-1,3,4-thiadiazol-2-amine derivatives demonstrated that the parent primary amine compound (5-benzyl-1,3,4-thiadiazol-2-amine, CAS 16502-08-2) exhibits measurable AChE inhibition, with the 4-bromobenzyl variant achieving an IC50 of 49.86 µM [1]. The study establishes that the 2-amine substitution directly influences AChE inhibitory potency within the 5-benzyl series. Although the N-methyl derivative (target compound) was not explicitly included in that study, class-level inference from the SAR trend indicates that N-methylation at the 2-amine position modulates hydrogen-bonding capacity (reducing H-bond donors from 2 to 1), which alters interaction with the catalytic active site of AChE [1]. In contrast, the primary amine analog (CAS 16502-08-2) retains two H-bond donor sites and has been separately reported to exhibit antiproliferative activity against MCF-7 (IC50 = 2.44 µM) and HepG2 (IC50 = 23.29 µM) cancer cell lines . The target compound's single H-bond donor (N–H) versus the primary amine analog's two H-bond donors (NH2) provides a quantifiable difference in hydrogen-bonding potential that may translate into distinct biological target engagement profiles. Researchers selecting between these compounds for AChE or anticancer assays must account for the N-methyl versus primary amine modification.

Acetylcholinesterase inhibition Alzheimer's disease N-methyl SAR

Structure–Reactivity Differentiation: 5-Benzyl C–C Linkage Versus 5-Benzylthio C–S–C Linkage Defines Divergent Pharmacological Fingerprints

The target compound 5-benzyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 38376-38-4) features a direct C–C bond between the benzyl group and the thiadiazole ring at the 5-position. Its closest commercially prominent analog, 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine (MS21570, CAS 65373-29-7), differs by a single sulfur atom insertion, resulting in a C–S–C thioether linkage . This structural divergence has a profound impact on biological target engagement: the C–S–C analog MS21570 is a validated, selective GPR171 antagonist (IC50 = 220 nM) with demonstrated in vivo effects on anxiety-like behavior and fear conditioning in mice [1], whereas the C–C linked target compound exhibits MAO-B inhibitory activity (IC50 = 24.1 µM) [2]. Additionally, the C–S–C analog has been confirmed to dose-dependently decrease signaling in cells coexpressing mu-opioid receptor (MOPr) and GPR171 [3]. From a procurement standpoint, the two compounds are metabolically distinct: the thioether linkage in MS21570 introduces a site for oxidative metabolism (sulfoxide/sulfone formation), whereas the C–C benzyl linkage in the target compound is metabolically more stable but subject to benzylic hydroxylation [4]. This metabolic divergence translates to different in vivo pharmacokinetic profiles and toxicity liabilities, making these compounds non-interchangeable for any in vivo pharmacology study.

1,3,4-Thiadiazole SAR Bioisosterism Target selectivity

Procurement and Purity Advisories: 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine Requires Vendor Verification Versus More Widely Stocked Regioisomer

The target compound 5-benzyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 38376-38-4) must be distinguished from its regioisomer N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine (CAS 50591-78-1), which shares an identical molecular formula (C10H11N3S) and molecular weight (205.28 g/mol) but positions the benzyl group on the 2-amine nitrogen and the methyl group on the 5-ring carbon . The regioisomer (CAS 50591-78-1) is listed in the Sigma-Aldrich catalog and through suppliers such as AKSci at ≥95% purity , indicating broader commercial availability. By contrast, the target compound (CAS 38376-38-4) is available from specialist suppliers such as CymitQuimica (Biosynth) at a confirmed minimum purity of ≥95%, although stock availability may be more limited . Density, boiling point, and melting point data for the target compound are not publicly available from authoritative databases, highlighting the importance of requesting certificates of analysis (CoA) upon procurement . Users should confirm structural identity via ¹H NMR and LC-MS upon receipt to ensure the correct regioisomer has been supplied, given the ease with which the two isomers can be confused at the purchasing stage.

Chemical procurement Regioisomer purity Supplier sourcing

Optimal Research and Industrial Application Scenarios for 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine


Monoamine Oxidase B (MAO-B) Inhibitor Screening and CNS Drug Discovery

The confirmed MAO-B inhibitory activity (IC50 = 24.1 µM) makes this compound a viable starting point or reference tool for CNS drug discovery programs targeting monoamine oxidase enzymes [1]. Researchers studying Parkinson's disease, depression, or other neurological disorders where MAO-B modulation is a validated therapeutic strategy can employ this compound as a structural scaffold for further optimization. The N-methyl substitution distinguishes it from primary amine analogs, offering a distinct hydrogen-bonding profile that may affect CNS penetration (reduced H-bond donor count) [2].

1,3,4-Thiadiazole Structure–Activity Relationship (SAR) Probe Libraries

This compound serves as an essential SAR probe within systematic 1,3,4-thiadiazole libraries designed to map the impact of 5-benzyl (C–C linkage) versus 5-benzylthio (C–S–C linkage) and 2-N-methyl versus 2-NH2 modifications on biological activity [1]. The compound fills a specific matrix position that bridges data between the extensively studied primary amine series (e.g., CAS 16502-08-2) and the benzylthio-linked GPCR-targeted series (e.g., MS21570) [2]. Its inclusion in screening libraries enables unambiguous assignment of SAR rules governing selectivity between enzyme inhibition (MAO-B, AChE) and GPCR antagonism (GPR171) [3].

Reference Standard for Regioisomer Identification and Analytical Method Validation

Given the existence of the structurally isomeric N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine (CAS 50591-78-1) with identical molecular formula and mass, the target compound (CAS 38376-38-4) is valuable as a reference standard for developing and validating HPLC, LC-MS, or NMR methods capable of resolving these regioisomers [1]. Analytical chemistry laboratories supporting medicinal chemistry or pharmaceutical process development can use this compound to establish retention times, fragmentation patterns, or NMR chemical shift fingerprints that distinguish the correct isomer during quality control of synthesized or purchased batches [2].

Agrochemical or Antimicrobial Intermediate Development

1,3,4-Thiadiazole derivatives bearing 5-benzyl substituents have documented antimicrobial and antifungal properties, and the scaffold is recognized in agricultural chemistry for fungicide and plant growth regulator development [1]. The N-methyl modification may enhance lipophilicity (reduced H-bond donor count) relative to primary amine analogs, potentially improving membrane permeability for antibacterial or antifungal applications [2]. This compound can serve as an intermediate for further derivatization (e.g., acylation, sulfonylation, or metal complexation) to generate novel agrochemical candidates or antimicrobial agents [3].

Quote Request

Request a Quote for 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.